Product packaging for A-437203(Cat. No.:CAS No. 220519-06-2)

A-437203

Cat. No.: B107489
CAS No.: 220519-06-2
M. Wt: 456.5 g/mol
InChI Key: KXVAICSRMHXLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Dopamine (B1211576) D3 Receptor Antagonism for Central Nervous System Disorders

Evolution of Dopamine Receptor Pharmacology in Drug Discovery

The recognition of dopamine as a distinct neurotransmitter in the late 1950s marked a pivotal moment in neuroscience. news-medical.net This discovery spurred extensive research into its functions and the receptors through which it exerts its effects. news-medical.net Early pharmacological studies led to the initial classification of dopamine receptors into two primary families: D1-like (D1 and D5) and D2-like (D2, D3, and D4), based on their differing biochemical and pharmacological properties. news-medical.netnih.govacs.org

The development of early antipsychotic medications, such as chlorpromazine (B137089) and haloperidol, which block dopamine receptors, provided strong evidence for the "dopamine hypothesis" of schizophrenia, suggesting that hyperactivity of dopaminergic signaling contributes to psychotic symptoms. news-medical.nettermedia.pl However, these first-generation drugs lacked specificity, acting broadly on D2-like receptors, which, while effective in mitigating positive symptoms, often induced significant motor side effects, known as extrapyramidal symptoms, due to their action in motor pathways. nih.gov This lack of receptor subtype selectivity became a major impetus for the development of more targeted therapies. The cloning of the dopamine D3 receptor in 1990 opened up new possibilities for creating medications with a more refined mechanism of action. mdpi.comnih.govmdpi.com

Rationale for Targeting Dopamine D3 Receptors in Psychiatric Conditions

The dopamine D3 receptor quickly became an attractive target for therapeutic intervention in neuropsychiatric disorders for several key reasons. nih.gov Unlike the more ubiquitously expressed D2 receptor, the D3 receptor has a more restricted distribution in the brain, with high concentrations in limbic areas associated with cognition, emotion, and reward. nih.govnih.gov This distinct anatomical profile suggested that selectively targeting the D3 receptor could modulate pathological emotional and cognitive processes implicated in conditions like schizophrenia, without causing the motor side effects associated with strong D2 receptor blockade. nih.gov

Furthermore, the D3 receptor exhibits a higher affinity for dopamine than the D2 receptor, suggesting it may play a crucial role in modulating normal dopaminergic function. frontiersin.org Preclinical evidence has indicated that blocking D3 receptors could have pro-cognitive effects. acs.orgfrontiersin.org This is a significant advantage, as cognitive deficits are a core and often treatment-resistant feature of schizophrenia. frontiersin.org The potential to address both psychotic symptoms and cognitive impairment, while minimizing motor side effects, provided a powerful rationale for the pursuit of selective D3 receptor antagonists. nih.gov

Genesis and Initial Development of ABT-925 Anhydrous Free Base

Against this backdrop of evolving neuropharmacology, Abbott Laboratories embarked on a program to develop selective dopamine D3 receptor antagonists, leading to the discovery of ABT-925.

Discovery and Early Preclinical Characterization

ABT-925, also known as A-437203, emerged from these drug discovery efforts as a potent and selective antagonist of the human dopamine D3 receptor. frontiersin.orgncats.io In vitro studies demonstrated its high affinity for the D3 receptor, with a Ki (inhibition constant) of approximately 1.6 to 2.9 nM. frontiersin.orgprobechem.com Crucially, ABT-925 displayed a significant selectivity of around 100-fold for the D3 receptor over the D2 receptor, a key characteristic aimed at avoiding the side effects associated with D2 blockade. frontiersin.orgncats.ionih.gov

Further preclinical evaluation revealed that ABT-925 is a potent antagonist at D3 receptors and possesses the ability to cross the blood-brain barrier, a prerequisite for any centrally acting therapeutic. frontiersin.org In animal models predictive of antipsychotic activity, ABT-925 demonstrated efficacy without inducing catalepsy, a common preclinical indicator of extrapyramidal side effects. frontiersin.org Additionally, it did not lead to an increase in plasma prolactin levels, another side effect often linked to D2 receptor antagonism. frontiersin.org

Preclinical Profile of ABT-925

Property Finding
Mechanism of Action Dopamine D3 receptor antagonist ebi.ac.uk
In Vitro D3 Affinity (Ki) 1.6 - 2.9 nM frontiersin.orgprobechem.com
Selectivity ~100-fold higher for D3 vs. D2 receptors frontiersin.orgncats.ionih.gov
Blood-Brain Barrier Penetration Yes frontiersin.org
Preclinical Efficacy Demonstrated in animal models of antipsychotic activity frontiersin.org
Preclinical Side Effect Profile Did not induce catalepsy or elevate prolactin levels frontiersin.org

Strategic Rationale for Therapeutic Exploration

The promising preclinical profile of ABT-925 provided a strong strategic rationale for its advancement into clinical development for the treatment of schizophrenia. ncats.io The high selectivity for the D3 receptor held the potential to offer a novel therapeutic approach that could not only manage the positive symptoms of schizophrenia but also potentially improve the cognitive and negative symptoms, which are poorly addressed by existing antipsychotics. frontiersin.org

The expectation was that by selectively targeting the D3 receptor, ABT-925 could achieve therapeutic efficacy with a superior side effect profile compared to both first- and second-generation antipsychotics. nih.gov This targeted approach was in line with the broader trend in psychiatric drug development moving towards more refined molecular targets to enhance efficacy and patient tolerability. nih.gov Although the clinical development of ABT-925 for schizophrenia was ultimately discontinued, its exploration represents a significant chapter in the ongoing effort to understand and therapeutically modulate the dopamine D3 receptor. ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27F3N6OS B107489 A-437203 CAS No. 220519-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]propylsulfanyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N6OS/c1-19(2,3)17-25-14(20(21,22)23)13-15(26-17)29-10-8-28(9-11-29)7-4-12-31-18-24-6-5-16(30)27-18/h5-6,13H,4,7-12H2,1-3H3,(H,24,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVAICSRMHXLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)N2CCN(CC2)CCCSC3=NC=CC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176529
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220519-06-2
Record name ABT-925 anhydrous free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220519062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ABT-925 anhydrous free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABT-925 ANHYDROUS FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6CKI5C54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Abt 925 Anhydrous Free Base

Dopamine (B1211576) Receptor Binding Profile and Selectivity

ABT-925 demonstrates a high affinity and marked selectivity for the dopamine D3 receptor over other dopamine receptor subtypes, a key characteristic of its pharmacological profile.

In Vitro Affinity for Dopamine D3, D2, and D4 Receptors

In vitro binding assays have been crucial in quantifying the affinity of ABT-925 for various dopamine receptors. Studies using cloned human receptors have determined its binding affinity, typically expressed as the inhibition constant (Kᵢ). One study reported a high affinity for the human D3 receptor with a Kᵢ value of 2.9 nM. nih.gov Another set of data provides more specific Kᵢ values of 1.6 nM for the D3 receptor, 71 nM for the D2 receptor, and 6220 nM for the D4 receptor. medkoo.com This high affinity for the D3 receptor is a foundational aspect of its mechanism of action. nih.gov

In Vitro Binding Affinity (Kᵢ) of ABT-925 for Human Dopamine Receptors
ReceptorBinding Affinity (Kᵢ, nM)Reference
Dopamine D31.6 medkoo.com
Dopamine D271 medkoo.com
Dopamine D46220 medkoo.com

Ligand Selectivity Ratios (D3 vs. D2, D3 vs. D4)

The selectivity of ABT-925 is a defining feature, with a pronounced preference for the D3 receptor. Reports consistently indicate that ABT-925 has an approximately 45- to 120-fold higher in vitro affinity for the D3 receptor compared to the D2 receptor. oup.comoup.com Based on the specific Kᵢ values of 1.6 nM (D3) and 71 nM (D2), the selectivity ratio for D3 versus D2 is approximately 44-fold. medkoo.com

Functional Characterization of Dopamine D3 Receptor Modulation

Mechanisms of Antagonist Activity

ABT-925 is consistently identified as a potent and selective dopamine D3 receptor antagonist. nih.govmedkoo.comncats.io Its primary mechanism of action involves blocking the D3 receptor, thereby preventing its activation by endogenous dopamine or other agonists. oup.comnih.gov This antagonist activity has been demonstrated in preclinical in vivo studies where ABT-925 was shown to counteract the neurochemical and behavioral effects induced by a D3 receptor-preferring agonist, (+)-PD 128907, in rats. frontiersin.org Human studies further corroborate this, showing that ABT-925 can effectively block the binding of the D3-preferential radioligand ¹¹C-PHNO to D3 receptors in the brain. oup.comnih.gov

Assessment of Agonist or Partial Agonist Efficacy

The available scientific literature categorizes ABT-925 as a pure antagonist, with no significant evidence to suggest it possesses agonist or partial agonist properties at the D3 receptor. frontiersin.orgnih.gov Studies that compare ABT-925 directly with dopamine receptor partial agonists, such as cariprazine (B1246890) and aripiprazole, highlight its distinct classification as a selective antagonist. frontiersin.org This lack of intrinsic activity is a key differentiator from other D3-targeting compounds that may act as partial agonists. nih.govoup.com

Receptor Occupancy Studies and Methodologies

To understand the in vivo effects of ABT-925 in humans, receptor occupancy studies have been conducted, primarily using advanced neuroimaging techniques.

The principal methodology employed is Positron Emission Tomography (PET), a powerful tool for visualizing and quantifying receptor binding in the living human brain. oup.comnih.gov These studies have utilized the D3 receptor-preferential agonist radiotracer, ¹¹C-PHNO. oup.comnih.govnih.gov

In these studies, healthy human subjects were administered ABT-925, and subsequent PET scans measured the degree to which the drug occupied D3 receptors by observing the displacement of the ¹¹C-PHNO tracer. oup.comnih.gov Receptor occupancy was calculated for various brain regions of interest (ROIs), specifically comparing regions with high D3 receptor density (e.g., substantia nigra, globus pallidus) against those rich in D2 receptors (e.g., caudate, putamen). oup.comnih.govnih.gov

The results demonstrated a dose-dependent blockade of ¹¹C-PHNO binding. oup.com Crucially, receptor occupancy was significantly higher in D3-rich regions than in D2-rich areas. For instance, following a 600 mg dose, the mean receptor occupancy was approximately 75% in the substantia nigra and 64% in the globus pallidus, compared to about 40% in the caudate and 38% in the putamen. nih.gov These findings confirm the D3-selective binding of ABT-925 in vivo and underscore the utility of PET with ¹¹C-PHNO for determining target engagement of D3 receptor antagonists in humans. nih.govoup.com

ABT-925 Receptor Occupancy at 600 mg Dose
Brain RegionPrimary Receptor TypeMean Receptor Occupancy (%)Reference
Substantia NigraD3-rich75 nih.gov
Globus PallidusD3-rich64 nih.gov
Ventral StriatumD2-rich44 nih.gov
CaudateD2-rich40 nih.gov
PutamenD2-rich38 nih.gov

Application of Positron Emission Tomography (PET) Imaging for Receptor Occupancy Quantification

Positron Emission Tomography (PET) has been instrumental in quantifying the in vivo receptor occupancy of ABT-925 in the human brain. nih.govoup.com Studies have employed the radioligand 11C-PHNO, a high-affinity agonist that preferentially binds to D3 receptors, to visualize and measure the extent to which ABT-925 occupies its target receptors. nih.govnih.gov

Research involving healthy male subjects who underwent PET scans at baseline and after receiving ABT-925 demonstrated dose-dependent receptor occupancy in various brain regions. nih.govnih.gov The binding of 11C-PHNO was measured in areas with high D3 receptor density, such as the substantia nigra and globus pallidus, and in regions rich in D2 receptors, like the caudate, putamen, and ventral striatum. nih.govnih.gov

The results indicated that ABT-925 achieved higher receptor occupancy in the D3-rich substantia nigra and globus pallidus compared to the D2-rich regions. nih.govnih.gov For instance, at a 600 mg dose, the mean receptor occupancy was approximately 75% in the substantia nigra and 64% in the globus pallidus. nih.gov In contrast, occupancy in the ventral striatum, caudate, and putamen was significantly lower. nih.gov These findings confirm that the signal from 11C-PHNO in the substantia nigra and globus pallidus primarily reflects its binding to D3 receptors and can be effectively blocked by a D3 receptor antagonist like ABT-925. nih.gov

ABT-925 Receptor Occupancy at 600 mg Dose nih.gov
Brain RegionReceptor Type EnrichmentMean Receptor Occupancy (± SD)
Substantia NigraD3-rich75% (± 10%)
Globus PallidusD3-rich64% (± 22%)
Ventral StriatumD2-rich44% (± 17%)
CaudateD2-rich40% (± 18%)
PutamenD2-rich38% (± 17%)

Correlation of In Vitro Potency with In Vivo Receptor Engagement

A key aspect of the pharmacological assessment of ABT-925 is understanding how its in vitro binding affinity translates to in vivo receptor engagement. ABT-925 exhibits an in vitro affinity that is approximately 45- to 120-fold higher for the D3 receptor than for the D2 receptor. nih.govoup.com This high selectivity is a critical feature of its molecular profile.

The in vivo receptor occupancy data obtained from PET studies align with these in vitro findings. nih.govoup.com The significantly higher occupancy of ABT-925 in D3-dense regions (substantia nigra and globus pallidus) compared to D2-dense regions (caudate and putamen) provides strong evidence that the in vitro selectivity is maintained in a living system. nih.govnih.gov The ability of ABT-925 to displace 11C-PHNO more effectively in D3-rich areas demonstrates a clear correlation between its high in vitro potency at the D3 receptor and its in vivo target engagement. nih.gov

The ED50, which is the plasma concentration required to achieve 50% receptor occupancy, for ABT-925 was determined to be 4.37 µg/mL across the measured brain regions. nih.govoup.com The successful demonstration that ABT-925 can occupy up to 74% of D3 receptors in the human central nervous system at the doses tested further supports the utility of 11C-PHNO PET in assessing the relationship between plasma levels of a D3 antagonist and its binding to the intended receptor in vivo. oup.com This underscores the importance of using such pharmacodynamic markers to confirm target engagement in clinical studies. nih.gov

Investigation of Potential Off-Target Interactions

The investigation of ABT-925 has focused significantly on its selectivity for the dopamine D3 receptor over the D2 receptor, as interactions with the D2 receptor are often associated with certain side effects of antipsychotic medications. oup.comnih.gov The in vitro data shows a clear preference for the D3 receptor, with Ki values of 1.6 nM for the D3 receptor versus 71 nM for the D2 receptor and 6220 nM for the D4 receptor. medkoo.com

Preclinical Translational Research of Abt 925 Anhydrous Free Base

In Vitro Pharmacological Investigations

The initial stages of evaluating ABT-925 involved a series of in vitro studies to characterize its interaction with specific molecular targets and to refine its chemical structure for optimal activity.

Cell-based assays are fundamental in determining how a compound like ABT-925 interacts with its target receptors and influences cellular signaling pathways. These assays typically involve genetically engineered cell lines that express a specific receptor of interest. Researchers can then measure the compound's ability to bind to the receptor and either activate (agonist), block (antagonist), or modulate its activity. nih.govthermofisher.com The activation of G-protein coupled receptors (GPCRs), such as dopamine (B1211576) receptors, can be quantified by measuring changes in intracellular second messengers, like cyclic AMP (cAMP) or calcium ions (Ca2+). nih.govgoogle.com

ABT-925 was identified as a potent and selective antagonist of the dopamine D3 receptor. medkoo.comnih.govncats.ioncats.io In vitro binding assays demonstrated that ABT-925 has a significantly higher affinity for the D3 receptor compared to the D2 and D4 receptors. medkoo.com This selectivity is a key characteristic, as the D3 receptor has been implicated in the pathophysiology of schizophrenia. nih.govresearchgate.net The binding affinities (Ki), which represent the concentration of the drug that occupies 50% of the receptors, highlight this selectivity.

ReceptorKi (nM)
Dopamine D271
Dopamine D31.6
Dopamine D46220
Data from MedKoo Biosciences. medkoo.com

This approximate 100-fold higher affinity for the D3 receptor over the D2 receptor was a promising finding in its early development. medkoo.comnih.govncats.ioresearchgate.netavancecare.com

High-throughput screening (HTS) is a critical process in modern drug discovery that allows for the rapid assessment of large numbers of chemical compounds for their biological activity. nih.govupmbiomedicals.com This automated process is essential for identifying "hits"—compounds that show activity against a specific target. upmbiomedicals.com

Following hit identification, the process of lead optimization begins, where medicinal chemists systematically modify the structure of the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. upmbiomedicals.comacs.org HTS can be employed again during lead optimization to screen these newly synthesized analogues. For a compound like ABT-925, the goal of this process was to develop a molecule with high affinity and selectivity for the dopamine D3 receptor. frontiersin.org This iterative cycle of design, synthesis, and screening is fundamental to developing a drug candidate with a desirable therapeutic profile. upmbiomedicals.com

In Vivo Behavioral and Neurobiological Efficacy Studies

Following in vitro characterization, ABT-925 was advanced to in vivo studies using animal models to assess its effects on behavior and neurobiology, particularly in contexts relevant to schizophrenia.

Animal models are crucial for understanding the potential therapeutic effects of a compound in a living organism. medkoo.comnih.govfrontiersin.org For schizophrenia, these models aim to replicate certain aspects of the disorder, such as positive, negative, and cognitive symptoms. Selective dopamine D3 receptor antagonists like ABT-925 have demonstrated antipsychotic-like properties in some of these preclinical models. frontiersin.org While they may not be effective in all traditional antipsychotic screening tests, they have been shown to modulate the activity of dopamine neurons in the ventral tegmental area, a brain region implicated in schizophrenia, in a manner similar to atypical antipsychotics. nih.gov

Positive symptoms of schizophrenia include hallucinations and delusions. Animal models that are thought to predict efficacy against these symptoms often rely on the blockade of dopamine D2 receptors. nih.gov One such model is the conditioned avoidance response test. researchgate.net Selective D3 receptor antagonists, including ABT-925, have generally been found to be ineffective in these models, which is consistent with their lower affinity for the D2 receptor. nih.govresearchgate.net

Animal Models of Schizophrenia-like Phenotypes

Characterization of Cognitive Deficits

Preclinical studies suggested that ABT-925 may have procognitive effects. nih.gov While specific animal model data on cognitive deficits are not extensively detailed in the available literature, the compound was developed with the aim of addressing cognitive impairments, among other symptoms. ncats.io The rationale for its development was partly based on the role of the dopamine D3 receptor in cognitive processes. acs.org However, clinical trials in schizophrenia did not demonstrate a significant improvement in cognitive (or other) endpoints, which was potentially due to insufficient D3 receptor occupancy at the doses tested. nih.govnih.govresearchgate.net

Animal Models of Substance Use Disordersncats.iofrontiersin.org

Analysis in Drug Self-Administration Paradigms

Animal models of drug self-administration are crucial for assessing the abuse potential and reinforcing properties of substances. frontiersin.orgnih.govnih.gov In these paradigms, animals learn to perform a specific action, such as pressing a lever, to receive a dose of a drug. nih.govnih.gov The rate and pattern of this behavior are used to measure the drug's reinforcing effects. nih.gov While the direct testing of ABT-925 anhydrous free base in specific drug self-administration paradigms is not detailed in the provided search results, its mechanism as a dopamine D3 receptor antagonist is relevant. ncats.iomedkoo.com The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse, suggesting that a D3 antagonist like ABT-925 could potentially modulate drug-seeking and drug-taking behaviors in these models. acs.org

Studies in Cue-Induced Relapse Models

Cue-induced relapse models in animals are designed to mimic the relapse to drug use in humans that is often triggered by exposure to drug-associated cues. nih.govfrontiersin.org In these models, after a period of drug self-administration followed by extinction (where responding no longer delivers the drug), the presentation of cues previously paired with the drug can reinstate drug-seeking behavior. nih.govfrontiersin.org The dopamine D3 receptor is understood to play a role in cue-induced craving and relapse. acs.org Therefore, a selective D3 receptor antagonist like ABT-925 would be hypothesized to attenuate the reinstatement of drug-seeking behavior triggered by drug-associated cues.

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling Methodologiesacs.org

The preclinical ADME profile of a compound helps to understand its disposition in the body. While specific ADME data for ABT-925 anhydrous free base from preclinical animal studies is not available in the search results, the methodologies for such profiling are standard. These studies typically involve administering the compound to animal species and measuring its concentration over time in plasma, tissues, and excreta. This allows for the determination of key parameters such as bioavailability, volume of distribution, clearance, and half-life. In a clinical study with patients, pharmacokinetic parameter estimates for ABT-925 were found to increase in a linear fashion with the dose. nih.govncats.io

Dose-Response Relationships in Animal Modelsacs.org

Establishing a dose-response relationship is fundamental in preclinical pharmacology to determine the effective dose range of a compound. researchgate.net This involves administering a range of doses to animal models and measuring the resulting physiological or behavioral effects. For ABT-925, preclinical dose-response studies would have been conducted to assess its potency and efficacy at the dopamine D3 receptor and to select doses for further testing. researchgate.net Although specific preclinical dose-response curves for ABT-925 are not provided, a clinical study in schizophrenia patients explored two different doses, 50 mg and 150 mg. nih.govresearchgate.net The results of this study, however, did not show a statistically significant treatment effect at these doses, and it was suggested that the doses might not have been high enough to achieve adequate D3 receptor occupancy. nih.gov

Below is a data table summarizing the findings from a clinical study on the dose-response relationship of ABT-925.

Dose GroupNumber of PatientsPrimary Efficacy Measure (Change in PANSS Total Score)Key Finding
Placebo48Not specifiedNo statistically significant treatment effect observed compared with placebo. nih.govncats.io
ABT-925 50 mg QD53Not specified
ABT-925 150 mg QD54Not specified

Preclinical Plasma Concentration-Time Profiles

The evaluation of a drug candidate's pharmacokinetic profile is a cornerstone of preclinical research, providing essential information on its absorption, distribution, metabolism, and excretion (ADME) properties. For ABT-925, preclinical studies in rat models offered a preliminary understanding of its behavior following administration.

In studies involving both female Wistar and male Sprague-Dawley rats, the plasma concentration of ABT-925 was measured over time after oral and intraperitoneal (i.p.) administration. researchgate.net Following a 100 mg/kg oral dose in female Wistar rats, ABT-925 was absorbed rapidly, followed by a decline in plasma levels. Interestingly, a second peak in drug concentration was noted between 24 and 48 hours after the dose. researchgate.net A similar pharmacokinetic profile was observed in male Sprague-Dawley rats after both oral and i.p. dosing. researchgate.net

These preclinical profiles are crucial for predicting how the drug might behave in humans and for understanding potential metabolic pathways and the impact of factors like gastric emptying on absorption. researchgate.net

Table 1: Preclinical Pharmacokinetic Observations of ABT-925 in Rats

Species/Strain Administration Route Key Profile Feature
Female Wistar Rats Oral (100 mg/kg) Rapid initial absorption with a second concentration peak at 24-48 hours. researchgate.net

Solid-State Characterization in Preclinical Formulation Development

Solid-state characterization is a critical component of preclinical formulation development, as the physicochemical properties of the active pharmaceutical ingredient (API) directly influence its processing, stability, and bioavailability. drug-dev.comresearchgate.net This process involves identifying the optimal physical form of the drug substance—such as crystalline, amorphous, or a specific salt—to ensure consistent performance. researchgate.netcrystalpharmatech.com

The primary goals of these pre-formulation studies are to characterize the drug candidate's properties to guide the development of a stable and effective formulation for toxicological and early clinical studies. drug-dev.comcrystalpharmatech.com Key characteristics evaluated include solubility, polymorphism, particle size, and stability under various conditions. drug-dev.com Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and spectroscopy are commonly employed to understand the solid-state properties of a compound. researchgate.net

For ABT-925 anhydrous free base, specific physicochemical properties have been documented that would inform its formulation strategy. Understanding these characteristics is the first step in designing a formulation that ensures adequate exposure in preclinical species. crystalpharmatech.com

Table 2: Physicochemical Properties of ABT-925 Anhydrous Free Base

Property Value/Description
Appearance Solid powder. medkoo.com
Solubility Soluble in DMSO, not in water. medkoo.com
Storage Condition Dry, dark, and at 0 - 4°C for short term or -20°C for long term. medkoo.com

| Chemical Stability | Stable for several weeks during ordinary shipping under ambient temperature. medkoo.com |

This understanding of the compound's solid-state properties is fundamental for developing an appropriate vehicle for preclinical pharmacokinetic and safety assessments. crystalpharmatech.com For a compound like ABT-925, which is insoluble in water, strategies such as creating an amorphous solid dispersion or using nanoparticle technology might be considered to enhance solubility and improve oral bioavailability. drug-dev.comresearchgate.net

Table of Mentioned Compounds

Compound Name
ABT-925 anhydrous free base
NVS-CRF38
Midazolam maleate
Asenapine
1-Aminobenzotriazole (ABT)
Norfloxacin
Isonicotinamide
Succinic acid
Malonic acid
Maleic acid

Clinical Development and Outcomes of Abt 925 Anhydrous Free Base

Phase I Clinical Investigations: Objectives and Early Findings

As is standard in pharmaceutical development, the initial phase of clinical investigation for ABT-925 focused on establishing its safety, tolerability, and pharmacokinetic profile in human subjects. These Phase I trials are typically conducted with healthy volunteers and are designed to determine how the drug is absorbed, distributed, metabolized, and excreted.

While detailed final reports of the ABT-925 Phase I studies are not extensively published, key findings can be gathered from subsequent research and related studies. The primary objectives of these initial investigations would have been to assess the safety of single and multiple ascending doses of ABT-925 and to characterize its pharmacokinetics. Data from later studies indicate that pharmacokinetic parameter estimates for ABT-925 increased linearly with dose, a fundamental finding typically established in Phase I. nih.gov The doses tested in clinical trials were reported to be generally well-tolerated, with adverse event profiles similar to placebo, suggesting no major safety concerns were identified that would halt development at this early stage. nih.gov

A crucial component of the early investigation involved a positron emission tomography (PET) study conducted in healthy male volunteers to measure the extent to which ABT-925 binds to and occupies dopamine (B1211576) D₃ receptors in the brain. nih.govnih.gov This pharmacodynamic study was essential for determining the relationship between the dose of ABT-925 and its target engagement. The study assessed doses ranging from 50 mg to 600 mg. nih.gov The findings from this PET study proved to be critical in the later interpretation of the Phase II trial results. nih.gov

Phase II Clinical Efficacy and Safety Assessments in Acute Schizophrenia

Following the initial safety evaluations, ABT-925 advanced to Phase II clinical trials to assess its efficacy and safety in the target patient population: individuals experiencing an acute exacerbation of schizophrenia.

The pivotal Phase II study of ABT-925 was designed as a multi-center, randomized, double-blind, placebo-controlled, parallel-group trial. nih.gov This design is the gold standard for minimizing bias in clinical research. "Double-blind" means that neither the patients nor the investigators knew who was receiving the active drug and who was receiving a placebo. cambridge.org The study utilized an escalating-dose approach to evaluate the effects of different dose levels of ABT-925 against a placebo. nih.gov

A total of 156 individuals were enrolled in the trial, with 155 being assessed over a six-week double-blind treatment period. nih.govclinicaltrials.gov Participants were men and women between the ages of 18 and 65 who had a current primary diagnosis of schizophrenia or schizoaffective disorder and were experiencing an acute worsening of psychotic symptoms. clinicaltrials.govresearchgate.net

Key inclusion criteria for the study included a total score of 60 or greater on the Positive and Negative Syndrome Scale (PANSS), a standard measure of symptom severity in schizophrenia. clinicaltrials.govresearchgate.net Additionally, patients were required to have a score of at least 4 (indicating "moderate" severity) on a minimum of two out of five specific PANSS positive symptoms, such as delusions or hallucinatory behavior. clinicaltrials.govresearchgate.net Exclusion criteria were established to ensure patient safety and the integrity of the study data, and included factors such as treatment-resistant schizophrenia, recent substance use disorders, and certain medical conditions. clinicaltrials.govresearchgate.net

The patients were randomized into three treatment groups:

Placebo (n=48)

ABT-925 50 mg once daily (n=53)

ABT-925 150 mg once daily (n=54) nih.gov

A pharmacogenetic sub-study was also conducted, for which DNA samples were collected from 117 of the participating subjects. q4cdn.com

Table 1: Patient Demographics for Pharmacogenetic Sub-Analysis

Characteristic Value
Number of Patients 117
Gender 73% Male
Race 50% Black, 30% White, 20% Other
Mean Age (SD) 40.6 (9.0) years

Data sourced from a sub-analysis of the Phase II clinical trial.

The primary measure of efficacy in the Phase II trial was the change in the PANSS total score from the beginning of the study (baseline) to the final evaluation at the end of the six-week treatment period. nih.gov The PANSS is a comprehensive, 30-item rating scale used to assess the severity of positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., blunted affect, social withdrawal), and general psychopathology in patients with schizophrenia. clinicaltrials.gov A reduction in the PANSS total score indicates an improvement in symptoms.

To provide a more detailed understanding of the potential effects of ABT-925, a number of secondary efficacy endpoints were also evaluated. These included:

PANSS Subscale Scores: Changes in the positive symptom, negative symptom, and general psychopathology subscales of the PANSS were analyzed separately.

Negative Symptom Assessment-16 (NSA-16): This is a 16-item scale specifically designed to measure the severity of negative symptoms.

Brief Psychiatric Rating Scale (BPRS): A subscale of the PANSS used to rate psychiatric symptoms.

Calgary Depression Scale for Schizophrenia (CDSS): A scale designed to assess the level of depression in individuals with schizophrenia. researchgate.net

Analysis of Clinical Trial Data and Efficacy Interpretation

The analysis of the data from the Phase II trial yielded definitive, though disappointing, results regarding the efficacy of ABT-925 at the doses tested. The study found no statistically significant difference in the primary efficacy endpoint—the change in PANSS total score—between the groups receiving 50 mg or 150 mg of ABT-925 and the group receiving placebo. nih.govabbvieclinicaltrials.com Similarly, no significant treatment effects were observed for any of the secondary efficacy measures. nih.govabbvieclinicaltrials.com

A critical piece of evidence for interpreting these negative results came from a concurrent PET study. nih.govabbvieclinicaltrials.com Findings from this study suggested that the 50 mg and 150 mg doses of ABT-925 used in the Phase II trial may not have been high enough to achieve sufficient occupancy of the dopamine D₃ receptors in the brain. nih.govabbvieclinicaltrials.com This suggests that the therapeutic hypothesis of D₃ receptor antagonism for schizophrenia may not have been adequately tested because the target was not sufficiently engaged.

Interestingly, a pre-specified pharmacogenetic analysis of a subset of the trial participants provided a more nuanced perspective. q4cdn.com This analysis examined the influence of a specific genetic variation (polymorphism) in the dopamine D₃ receptor gene (DRD3 S9G). The results showed a significant interaction between the patient's genotype and their response to treatment. q4cdn.com

Specifically, in patients with the S/G or G/G genotype, the 150 mg dose of ABT-925 was associated with a notable improvement compared to placebo. Conversely, in patients with the S/S genotype, the same dose was linked to a worsening of symptoms compared to placebo.

Table 2: Change in Efficacy Scores by DRD3 Genotype for ABT-925 150 mg vs. Placebo

Genotype Group Efficacy Measure Mean Change from Baseline (Improvement)
S/G + G/G PANSS Total Score -8.8 points
NSA-16 Total Score -7.2 points
S/S PANSS Total Score +19.6 points (Worsening)
NSA-16 Total Score Worsening

Negative values indicate improvement. Data reflects the difference in change from baseline between the 150 mg ABT-925 group and the placebo group.

Table 3: Mentioned Compound Names

Compound Name
ABT-925 anhydrous free base
ABT-925

Statistical Significance and Clinical Relevance of Outcomes

A key phase II double-blind, randomized, placebo-controlled study involving 155 patients with acute exacerbation of schizophrenia failed to demonstrate the efficacy of ABT-925. nih.gov The primary measure of efficacy was the change in the Positive and Negative Syndrome Scale (PANSS) total score. nih.govclinicaltrials.gov The results indicated no statistically significant difference in PANSS scores between the groups receiving ABT-925 (at doses of 50 mg and 150 mg daily) and the placebo group. nih.govavancecare.com This lack of statistical significance means that the observed outcomes in the treatment groups were not likely due to the drug's effect but could be attributed to chance. nih.govpcronline.com

From a clinical relevance perspective, the findings were equally disappointing. nih.gov There was no discernible improvement in the symptoms of schizophrenia in the patients treated with ABT-925 compared to those who received a placebo. nih.govavancecare.com While statistical significance points to the reliability of a finding, clinical relevance assesses its practical impact on patients' health. nih.govpcronline.com In this case, the absence of both statistical significance and clinical improvement indicated that ABT-925, at the doses tested, was not an effective treatment for acute schizophrenia. nih.govavancecare.com

However, a pre-specified analysis of a subgroup of patients based on a dopamine D3 receptor (DRD3) gene polymorphism (S9G) suggested a potential for a more favorable outcome. researchgate.net This analysis revealed a significant interaction between genotype and treatment, with patients carrying the DRD3 G allele showing a better response to the 150 mg dose of ABT-925 compared to those with the SS genotype. researchgate.net

Table 1: Key Findings from the Phase II Clinical Trial of ABT-925

Parameter Finding Source
Primary Efficacy Endpoint No statistically significant difference in PANSS total score change between ABT-925 and placebo groups. nih.gov
Secondary Efficacy Endpoints No significant differences observed between ABT-925 and placebo. nih.govavancecare.com
Genotype Subgroup Analysis Patients with the DRD3 G allele showed a more favorable response to 150 mg ABT-925. researchgate.net
Overall Clinical Outcome ABT-925 was not effective in treating acute exacerbation of schizophrenia at the tested doses. nih.govavancecare.com

Discrepancy between Preclinical Expectations and Clinical Findings

Preclinical evidence had suggested a promising role for dopamine D3 receptor antagonists in treating schizophrenia. nih.gov ABT-925, with its approximately 100-fold higher in vitro affinity for D3 versus D2 receptors, was a prime candidate based on this hypothesis. nih.govmedkoo.com However, the outcomes of the clinical trials starkly contrasted with these preclinical expectations. nih.govavancecare.com

The failure of ABT-925 to produce the anticipated antipsychotic effects in the clinical setting highlighted a significant disconnect between the preclinical models and human pathophysiology. nih.govavancecare.com While the compound showed high selectivity and potency in laboratory settings, this did not translate into clinical efficacy in patients with schizophrenia. nih.govoup.com

Post-Hoc Analysis of Receptor Occupancy in Clinical Trial Context

In the wake of the disappointing clinical trial results, a post-hoc analysis, including a Positron Emission Tomography (PET) study, was conducted to investigate the potential reasons for the failure. nih.gov This analysis focused on the level of D3 receptor occupancy achieved at the doses of ABT-925 used in the trial. nih.gov

PET Study Findings on D3 Receptor Occupancy Levels in Human Subjects

A PET study using the radioligand 11C-PHNO in healthy male subjects was instrumental in understanding the in-vivo effects of ABT-925. oup.comnih.gov The study revealed that the doses of 50 mg and 150 mg of ABT-925 used in the schizophrenia trial resulted in less than 60% occupancy of the D3 receptors in the brain. avancecare.comresearchgate.net Specifically, at the 600 mg dose, receptor occupancy was significantly higher in D3-rich regions like the substantia nigra (75%) and globus pallidus (64%) compared to D2-rich regions. oup.comnih.gov The study estimated that the fraction of 11C-PHNO binding attributable to D3 receptors was 100% in the substantia nigra and 90% in the globus pallidus. oup.comnih.gov These findings suggested that the doses administered in the clinical trial were likely insufficient to achieve a therapeutic level of D3 receptor blockade. nih.govavancecare.com It was posited that a dose higher than 450 mg would be necessary to attain adequate D3 receptor occupancy. avancecare.com

Table 2: ABT-925 Receptor Occupancy at 600 mg Dose

Brain Region Mean Receptor Occupancy (%) Source
Substantia Nigra 75 oup.comnih.gov
Globus Pallidus 64 oup.comnih.gov
Ventral Striatum 44 oup.comnih.gov
Caudate 40 oup.comnih.gov
Putamen 38 oup.comnih.gov

Correlation of Receptor Occupancy with Observed Clinical Efficacy

The low D3 receptor occupancy observed in the PET study provided a compelling explanation for the lack of clinical efficacy seen in the schizophrenia trial. nih.govavancecare.com The failure to achieve a significant therapeutic effect was likely not due to the invalidity of the D3 receptor as a target, but rather the result of suboptimal dosing. researchgate.net The clinical trial did not adequately test the hypothesis of D3 receptor antagonism for schizophrenia because the target engagement was insufficient. researchgate.net This underscores the critical importance of establishing a clear relationship between drug dose, receptor occupancy, and clinical response in the early stages of drug development. nih.govnih.gov

Factors Contributing to Clinical Development Discontinuation

The development of ABT-925 was ultimately discontinued. ncats.ioncats.io The primary reason for this decision was the failure to demonstrate efficacy in the Phase II clinical trial. researchgate.netnih.gov The lack of a statistically significant and clinically relevant improvement in schizophrenia symptoms, coupled with the understanding that the doses tested were too low to achieve adequate D3 receptor occupancy, led to the cessation of its development. avancecare.comresearchgate.netnih.gov While the drug was generally well-tolerated, its inability to show a therapeutic benefit was the decisive factor. nih.gov

Chemical Biology and Drug Design Principles for Abt 925 Anhydrous Free Base

Structure-Activity Relationship (SAR) Studies for Dopamine (B1211576) D3 Receptor Antagonism

The development of selective dopamine D3 receptor antagonists like ABT-925 has been a significant challenge due to the high structural similarity between D2 and D3 receptors, particularly within their binding sites. nih.govsemanticscholar.org Structure-activity relationship (SAR) studies have been crucial in elucidating the molecular features that govern the affinity and selectivity of ligands for the D3 receptor.

Impact of Core Scaffold Modifications on Receptor Affinity and Selectivity

The core scaffold of a ligand plays a fundamental role in its interaction with the receptor. For D3 receptor antagonists, a common structural motif involves a primary pharmacophore that binds to the orthosteric binding site (OBS) and a secondary pharmacophore that interacts with a secondary binding pocket (SBP) or an allosteric binding site (ABS). semanticscholar.org This bitopic binding mode is often key to achieving high affinity and selectivity. semanticscholar.orgnih.gov

The 1,4-dioxane (B91453) nucleus has been identified as a versatile carrier for ligands targeting D2-like receptors. acs.org Modifications to this core, such as the strategic placement of phenyl groups, have been shown to significantly influence the receptor binding profile. For instance, a 6,6-diphenyl-1,4-dioxane derivative demonstrated a preferential profile for the D3 receptor. nih.gov In contrast, 5,5-diphenyl-1,4-dioxane derivatives exhibited a more multitarget profile, with potent antagonism at D2 receptors and partial agonism at D3 receptors. nih.gov

The development of ABT-925 involved a series of pyrimidine (B1678525) derivatives, where a tert-butyl-trifluoromethylpyrimidine moiety is connected to a piperazine (B1678402) ring. nih.gov This specific scaffold proved to be a key element in achieving high affinity for the human D3 receptor. nih.gov

Influence of Substituent Groups on Pharmacological Profile

The nature and position of substituent groups on the core scaffold are critical determinants of a ligand's pharmacological profile.

Arylpiperazine Moiety: In a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the nature of the aryl group significantly impacted D3 receptor affinity and selectivity. acs.org

An unsubstituted phenylpiperazine displayed good D3 affinity. acs.org

A 2-methoxyphenylpiperazine analog showed a threefold increase in D3 affinity but also a tenfold increase in D2 affinity, leading to reduced selectivity. acs.org

The highest D3 affinity was observed with a 2,3-dichlorophenylpiperazine analog. acs.org

Introducing a trifluoromethyl group at the 3-position of the phenyl ring enhanced D3 affinity without a significant change in D2 affinity, thereby improving selectivity. acs.org

Linker Modifications: The linker connecting the primary and secondary pharmacophores also plays a crucial role. In one study, an unsubstituted butyl chain was found to confer the highest affinities for D2-like receptors. nih.govacs.org The introduction of a 3-hydroxy or a 3-fluoro substituent on the butyl chain was detrimental to binding at D2-like receptors. nih.govacs.org

The following table summarizes the impact of various substituent groups on D3 receptor binding affinity and selectivity based on a study of [4-(4-carboxamidobutyl)]-1-arylpiperazines. acs.org

CompoundArylpiperazine SubstituentD3R Ki (nM)D2R Ki (nM)D2R/D3R Selectivity
6 Phenyl2.111.45.4
7 2-Methoxyphenyl0.71.21.7
8 2,3-Dichlorophenyl0.47.619
9 3-Trifluoromethylphenyl1.267.256
10 5-Cyano-2,3-dichlorophenyl1.522.114.7
11 3,5-di-tert-Butylphenyl>1000>1000-

Ligand Design Strategies for Enhanced D3 Receptor Selectivity

Achieving high selectivity for the D3 receptor over the highly homologous D2 receptor is a primary goal in the design of D3-targeted ligands. semanticscholar.orgnih.gov

Scaffold Hybridization Approaches in D3 Receptor Ligand Design

Scaffold hybridization is a powerful strategy to develop potent and selective D3 receptor ligands. nih.govnih.govacs.org This approach involves combining two or more pharmacophoric units into a single molecule. A common strategy is to link a primary pharmacophore, such as an N-(2,3-dichlorophenyl)piperazine nucleus, to a secondary pharmacophore through a flexible linker. nih.govnih.gov This design allows the ligand to interact with both the orthosteric and secondary binding pockets of the receptor, which can enhance both affinity and selectivity. semanticscholar.orgnih.gov

For example, linking the N-(2,3-dichlorophenyl)piperazine nucleus to scaffolds like 6,6- or 5,5-diphenyl-1,4-dioxane-2-carboxamide or 1,4-benzodioxane-2-carboxamide via a butyl chain has led to the discovery of potent D3-selective or multitarget ligands. nih.govnih.gov

Optimization of Physicochemical Properties for Central Nervous System Penetration

For a D3 receptor antagonist to be effective for central nervous system (CNS) disorders, it must be able to cross the blood-brain barrier (BBB). nih.govacs.org This requires careful optimization of the molecule's physicochemical properties. Key properties that influence CNS penetration include:

Molecular Weight: Lower molecular weight is generally preferred for better BBB penetration. researchgate.net

Lipophilicity (logP): An optimal range of lipophilicity is crucial. While some lipophilicity is necessary to cross the lipid membranes of the BBB, excessive lipophilicity can lead to non-specific binding and poor solubility.

Polar Surface Area (PSA): A lower PSA is generally associated with better CNS penetration.

Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bond donors is typically favorable for crossing the BBB. researchgate.net

ABT-925 was specifically designed to readily cross the blood-brain barrier. nih.gov The design of CNS drugs often involves a multi-parameter optimization approach, balancing these physicochemical properties to achieve the desired brain exposure. researchgate.netnih.gov

Analytical Methodologies for Compound Quantification in Biological Matrices (e.g., LC-MS/MS)

Accurate quantification of drug candidates like ABT-925 in biological matrices such as plasma is essential for pharmacokinetic studies. nih.govresearchgate.net Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive and selective method for this purpose. nih.govmdpi.com

A fully automated 96-well online solid-phase extraction (SPE) coupled with LC-MS/MS has been developed and validated for the determination of ABT-925 in human plasma. nih.govresearchgate.net This method offers high throughput and requires a small sample volume (50 µL of plasma). nih.govresearchgate.net

The key steps and parameters of a typical LC-MS/MS method for ABT-925 quantification are summarized below: nih.govresearchgate.net

ParameterDescription
Sample Preparation Online solid-phase extraction (SPE) using a Cohesive Turbo Flow Cyclone P HTLC column. nih.gov
Chromatographic Separation Performed on an Aquasil C18 HPLC column. nih.gov
Mobile Phase A mixture of acetonitrile, water, and formic acid (e.g., 50/50/0.1 v/v/v). nih.gov
Detection Tandem mass spectrometry (MS/MS) in positive ion mode. nih.govmdpi.com
Ion Transitions (MRM) m/z 457.4 → 329.4 for ABT-925 and m/z 465.5 → 337.5 for the internal standard (d8-ABT-925). nih.gov
Dynamic Range 0.0102 µg/mL to 5.24 µg/mL in human plasma. nih.gov

Synthetic Methodologies for ABT-925 Anhydrous Free Base and Related Analogues

The synthesis of ABT-925, a compound characterized by a pyrimidinone core, and its related analogues, which often feature a 3,4-dihydroquinolin-2(1H)-one scaffold, involves multi-step chemical processes. These methodologies are designed to construct these heterocyclic systems and introduce various substituents to modulate their pharmacological properties. The general strategies often involve condensation reactions, cyclizations, and functional group interconversions.

A key structural feature of ABT-925 is the 2-((3-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propyl)thio)-1H-pyrimidin-6-one structure. The synthesis of such a molecule would logically proceed through the construction of the substituted pyrimidine and the pyrimidinone-thioether fragments, followed by their coupling via the piperazine linker.

While the precise, step-by-step synthesis of ABT-925 anhydrous free base is not extensively detailed in publicly available literature, the synthesis of structurally related analogues, particularly those based on the 3,4-dihydroquinolin-2(1H)-one core, has been described. These syntheses provide insight into the chemical strategies that are likely employed for compounds in this class.

The synthesis of 3,4-dihydroquinolin-2(1H)-one analogues typically begins with the alkylation of a 3,4-dihydroquinolin-2(1H)-one core at the nitrogen atom. nih.gov This is often achieved by reacting the parent heterocycle with a suitable alkyl halide in the presence of a base. Subsequent modifications can then be made to the appended side chain or the aromatic ring of the quinolinone.

For instance, a general approach to synthesizing N-substituted 3,4-dihydroquinolin-2(1H)-ones involves the reaction of 3,4-dihydroquinolin-2(1H)-one with a chloroalkylamine hydrochloride salt in a solvent like dimethylformamide (DMF) with potassium carbonate as the base. nih.gov The resulting intermediate can then undergo further functionalization.

A variety of synthetic routes have been developed for pyrimidinone derivatives, often involving cyclocondensation reactions. asianpubs.org For example, the reaction of an appropriate amidine with a β-ketoester can lead to the formation of the pyrimidinone ring. The substituents on the final product are determined by the choice of the starting materials.

The following tables outline the detailed research findings for the synthesis of various analogues related to the core structures of interest.

Table 1: Synthesis of 3,4-Dihydroquinolin-2(1H)-one Analogues nih.gov

Compound Name Starting Materials Reagents and Conditions Yield
1-(3-(Diethylamino)propyl)-3,4-dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one, 3-Chloro-N,N-diethylpropan-1-amine hydrochlorideK2CO3, DMFNot Specified
1-(3-Morpholinopropyl)-3,4-dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one, 1-(3-Chloropropyl)morpholine hydrochlorideK2CO3, DMFNot Specified
1-(3-Thiomorpholinopropyl)-3,4-dihydroquinolin-2(1H)-one 3,4-Dihydroquinolin-2(1H)-one, 4-(3-Chloropropyl)thiomorpholine hydrochlorideK2CO3, DMFNot Specified

Table 2: Synthesis of Pyrimidinone Derivatives nih.gov

Compound Name Starting Materials Reagents and Conditions Yield
6-Aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives Aromatic aldehyde, Ethyl cyanoacetate, ThioureaPotassium carbonate, Ethanol, RefluxNot Specified
Mono- and dialkyl derivatives 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, Alkyl halideNot SpecifiedNot Specified
Hydrazino derivatives 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile or its alkyl derivativeHydrazine hydrateNot Specified
Triazolopyrimidinones Hydrazino derivativeFormic acidNot Specified
Pyrimidotriazinones Hydrazino derivativeChloroacetyl chlorideNot Specified

These synthetic strategies highlight the modular nature of the assembly of these complex heterocyclic compounds, allowing for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies. The choice of specific reagents and reaction conditions is crucial for achieving the desired products in good yields and purity.

Translational Aspects and Future Research Directions Inspired by Abt 925 Anhydrous Free Base

Lessons Learned from ABT-925 Anhydrous Free Base Development

The clinical trial of ABT-925 for the treatment of acute exacerbation of schizophrenia was a pivotal moment in the exploration of dopamine (B1211576) D3 receptor antagonism. The study, a double-blind, randomized, placebo-controlled trial, did not demonstrate a statistically significant therapeutic effect of ABT-925 at the doses tested (50 mg and 150 mg daily) compared to placebo. nih.govresearchgate.net This outcome, however, does not necessarily invalidate the D3 receptor as a therapeutic target but rather underscores a critical lesson in drug development: the imperative of adequate target engagement.

A key takeaway from the ABT-925 program was the profound importance of pharmacodynamic markers, such as those obtained through Positron Emission Tomography (PET). nih.govresearchgate.net Concurrent PET studies in healthy volunteers revealed that the doses of ABT-925 used in the schizophrenia trial may have resulted in insufficient occupancy of D3 receptors in the brain. nih.govresearchgate.netavancecare.com Estimates suggested that the receptor occupancy was likely less than 60%, a level that may be below the therapeutic threshold required for clinical efficacy. researchgate.netavancecare.com This finding highlights the necessity of integrating PET imaging early in clinical development to determine appropriate dosing that ensures adequate target engagement before proceeding to large-scale efficacy trials. nih.govresearchgate.net

Furthermore, the development of ABT-925 reinforced the value of genetic screening in clinical trials. A post-hoc analysis of the ABT-925 trial data revealed a significant interaction between treatment response and a common polymorphism in the dopamine D3 receptor gene (DRD3), specifically the Ser9Gly variant. nih.govresearchgate.net Patients carrying the G allele (SG+GG genotypes) showed a more favorable clinical outcome when treated with the 150 mg dose of ABT-925 compared to those with the SS genotype. researchgate.net This suggests that genetic factors can influence therapeutic response to D3 receptor antagonists and that future studies could benefit from stratifying patient populations based on their genetic makeup.

Implications for Dopamine D3 Receptor-Targeted Therapeutics in Neuropsychiatry

The experience with ABT-925 has not dampened enthusiasm for the dopamine D3 receptor as a target for neuropsychiatric disorders; instead, it has refined the approach. The D3 receptor's distinct distribution in brain regions associated with reward, motivation, and emotion continues to make it an attractive target for conditions like schizophrenia, substance use disorders, and depression. mdpi.comfrontiersin.org The failure of ABT-925 to show efficacy in its initial trial is now largely attributed to suboptimal dosing, leaving the "D3 hypothesis" of schizophrenia inadequately tested. researchgate.net

Moreover, the potential for D3 receptor antagonists to have a more favorable side effect profile compared to traditional antipsychotics that primarily target the D2 receptor remains a significant driver for continued research. nih.gov Preclinical data suggests that D3 antagonism may avoid the motor side effects and hyperprolactinemia associated with D2 blockade. nih.govfrontiersin.org

Potential for Repurposing or Development of Next-Generation Derivatives

While the development of ABT-925 for schizophrenia was discontinued, the compound itself and its chemical scaffold hold potential for repurposing or for inspiring the design of next-generation derivatives. ncats.io The process of drug repurposing, which involves finding new uses for existing drugs, can significantly reduce the time and cost of drug development. nih.govijpmbs.com Given that ABT-925 was found to be generally well-tolerated in clinical trials, it could be investigated for other indications where D3 receptor modulation is implicated, such as substance use disorders. nih.govuniad.org.br

The chemical structure of ABT-925, a potent and selective D3 antagonist, provides a valuable starting point for medicinal chemists. nih.gov By modifying the ABT-925 molecule, it may be possible to develop derivatives with improved pharmacokinetic properties, higher potency, or a more optimized selectivity profile. This could lead to compounds that can achieve higher receptor occupancy at lower doses, surmounting the key limitation identified in the original ABT-925 trials. The development of such next-generation derivatives will be crucial for definitively testing the therapeutic potential of D3 receptor antagonism.

Advanced Methodological Applications in D3 Receptor Research (e.g., novel PET tracers)

The use of PET imaging in the ABT-925 clinical program was a landmark in the study of D3 receptor pharmacology in humans. The radiotracer ¹¹C-PHNO, which has a preference for D3 over D2 receptors, was instrumental in assessing the in-vivo receptor occupancy of ABT-925. frontiersin.orgoup.com This research demonstrated that ¹¹C-PHNO is a suitable PET radiotracer for estimating D3 receptor occupancy in the human brain, particularly in D3-rich regions like the substantia nigra and globus pallidus. oup.comoup.com

The experience with ABT-925 and ¹¹C-PHNO has spurred further innovation in the development of even more selective D3 receptor PET tracers. imperial.ac.uk A truly D3-selective tracer would be a powerful tool to more accurately quantify D3 receptor density and occupancy, not only for drug development but also for understanding the role of D3 receptors in the pathophysiology of various neuropsychiatric disorders. oup.com The ability to non-invasively measure D3 receptor engagement is critical for guiding dose selection in clinical trials and for understanding the relationship between receptor occupancy and clinical response. oup.comnih.gov

Integration of Systems Pharmacology and Multi-omics Data in Dopamine Receptor Research

The future of dopamine receptor research, inspired in part by the complexities revealed during the development of compounds like ABT-925, lies in the integration of systems pharmacology and multi-omics data. oup.comnih.gov Systems pharmacology takes a holistic view, considering the complex interactions of a drug with multiple targets and pathways within a biological system. nih.govfrontiersin.org This approach moves beyond the traditional "one drug, one target" paradigm and acknowledges that the therapeutic effects and side effects of a drug are often the result of its interactions with a complex network of proteins.

By integrating various "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—researchers can build comprehensive models of dopamine receptor signaling pathways. researchgate.netresearchgate.net This can help to:

Identify novel drug targets: By understanding the broader network in which dopamine receptors operate, new targets for therapeutic intervention can be identified.

Predict drug efficacy and side effects: Systems models can be used to simulate the effects of a drug on the entire system, potentially predicting both its therapeutic benefits and its adverse effects before it is tested in humans.

Personalize medicine: Integrating a patient's individual omics data can help to predict their response to a particular drug, paving the way for personalized treatment strategies. The findings from the ABT-925 trial regarding the Ser9Gly polymorphism are a prime example of the potential of this approach. researchgate.net

The integration of multi-omics data with advanced computational models will be essential for unraveling the complexity of dopamine receptor function and for developing safer and more effective treatments for neuropsychiatric disorders. biorxiv.org

Q & A

Q. What is the synthetic pathway for ABT-925 anhydrous free base, and what are its key intermediates?

The synthesis of ABT-925 begins with the reaction of imines with ethyl trifluoroacetoacetate. Key steps include:

  • Formation of a pyrimidine intermediate via reaction with SOCl₂ .
  • Subsequent amination with piperazine to generate a primary amine intermediate.
  • Selective alkylation with 1-bromo-3-chloropropane to form a chloride intermediate.
  • Final reaction with a thiourea anion to yield ABT-924. Methodological considerations include optimizing reaction conditions (e.g., temperature, solvent) to prevent degradation of intermediates.

Q. How is the purity of ABT-925 anhydrous free base calculated, and what analytical methods are used?

Purity calculations for anhydrous free-base compounds require adjusting for residual solvents, counterions, and hydration. For ABT-925, the formula is:

Purity (anhydrous free base)=Assay%×[10.01×(theoretical wt% of counterion×measured counterion%)]\text{Purity (anhydrous free base)} = \text{Assay\%} \times \left[1 - 0.01 \times (\text{theoretical wt\% of counterion} \times \text{measured counterion\%})\right]

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard methods for verifying purity and structural integrity .

Q. What pharmacological mechanisms are associated with ABT-925, particularly regarding dopamine D3 receptor (D3R) modulation?

ABT-925 is a selective D3R antagonist with implications for cognitive and affective disorders. Preclinical studies demonstrate that D3R antagonism enhances cognitive flexibility in animal models, measured via tasks like the Morris water maze or novel object recognition. Mechanistically, it reduces D3R-mediated inhibition of cAMP signaling, which modulates synaptic plasticity .

Advanced Research Questions

Q. How can researchers address discrepancies between preclinical efficacy and clinical trial outcomes for ABT-925?

ABT-925 failed to meet primary endpoints in schizophrenia trials but showed efficacy in emotion recognition subscales. To resolve this:

  • Experimental design : Use translational biomarkers (e.g., fMRI for neural activity) to bridge preclinical and clinical endpoints.
  • Data analysis : Apply subgroup stratification (e.g., genetic polymorphisms in DRD3) to identify responsive populations.
  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to ensure target engagement in humans .

Q. What strategies mitigate instability of intermediates during ABT-925 synthesis?

Key challenges include oxidation of amine intermediates and hydrolysis of chloride derivatives. Solutions involve:

  • Process chemistry : Use inert atmospheres (N₂/Ar) and low-temperature conditions (-20°C) for sensitive steps.
  • Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize amines.
  • Analytical monitoring : Implement real-time HPLC-MS to detect degradation products early .

Q. How should behavioral assays be designed to evaluate ABT-925’s cognitive effects in rodent models?

  • Task selection : Use touchscreen-based tests (e.g., pairwise discrimination reversal) to mimic human cognitive flexibility.
  • Controls : Include vehicle and positive controls (e.g., risperidone) to validate assay sensitivity.
  • Dose-ranging : Test multiple doses (e.g., 0.1–10 mg/kg) to establish a dose-response curve.
  • Statistical power : Use ≥12 animals/group to account for inter-individual variability .

Q. What computational methods predict ABT-925’s binding affinity to off-target receptors?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess selectivity. Key steps:

  • Target library : Screen against GPCRs (e.g., D2R, 5-HT2A) with structural homology to D3R.
  • Binding energy thresholds : Use ΔG ≤ -8 kcal/mol as a cutoff for high-affinity interactions.
  • Validation : Compare in silico results with radioligand displacement assays (e.g., Ki values) .

Methodological Guidance

Q. How to validate analytical methods for ABT-925 in biological matrices?

Follow ICH Q2(R1) guidelines:

  • Linearity : Test over 50–150% of expected concentrations (R² ≥ 0.99).
  • Accuracy/recovery : Spike plasma/serum with ABT-925 and compare measured vs. theoretical values (85–115% recovery).
  • Precision : Assess intra-day and inter-day variability (CV ≤ 15%).
  • Selectivity : Confirm no interference from metabolites or matrix components via LC-MS/MS .

Q. How to integrate pharmacokinetic data into ABT-925’s experimental protocols?

  • Sampling schedule : Collect blood/tissue at t = 0, 0.5, 1, 2, 4, 8, 24 hours post-dose.
  • Compartmental modeling : Use non-linear mixed-effects software (e.g., NONMEM) to estimate clearance (CL) and volume of distribution (Vd).
  • Interspecies scaling : Apply allometric principles (e.g., CL ∝ body weight^0.75) for human dose projections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.